2-Fluoro-3-(oxolan-2-yl)propanoic acid

Description

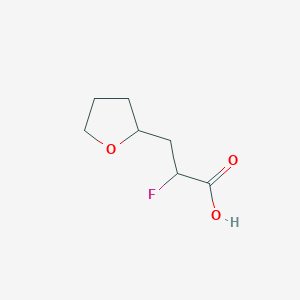

2-Fluoro-3-(oxolan-2-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a fluorine atom at the second carbon and a tetrahydrofuran (oxolane) ring at the third carbon of the propanoic acid backbone. The fluorine substituent likely enhances metabolic stability and electronic effects compared to non-fluorinated analogs, influencing solubility, acidity (pKa), and biological interactions.

Properties

IUPAC Name |

2-fluoro-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKIYTAKPYRQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Hydroxypropionic Acid Derivatives

A common chemical approach to prepare fluorinated hydroxy acids involves selective fluorination of hydroxy precursors or fluorinated building blocks followed by ring closure to form the oxolane ring.

- Starting from 3-hydroxypropionic acid derivatives, fluorination at the 2-position can be achieved using electrophilic fluorinating agents under controlled conditions.

- The oxolane ring (tetrahydrofuran) can be introduced by intramolecular cyclization of appropriate hydroxyalkyl intermediates.

Use of Fluoromalonic Acid Derivatives

Chemical synthesis of fluoromalonic acid derivatives such as diethyl 2-fluoromalonate followed by hydrolysis and functional group transformations can yield fluorinated propanoic acids. For example, diethyl 2-fluoromalonate can be hydrolyzed and then converted to 2-fluoro-3-hydroxypropanoic acid, which can be cyclized to the oxolane ring under acidic or basic catalysis.

Biocatalytic Synthesis Methods

A significant advancement in the preparation of fluorinated hydroxy acids, including 2-fluoro-3-hydroxypropanoic acid (a close analog to this compound), has been achieved through biocatalysis.

Enzymatic Biosynthesis Using 2-Fluoromalonic Acid

- A study demonstrated the biosynthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid (2-FMA) using engineered microbial systems expressing enzymes MatBrp and MCR.

- The process involves:

- Conversion of 2-FMA to fluoromalonyl-CoA by MatBrp.

- Subsequent reduction by MCR to yield 2-fluoro-3-hydroxypropionic acid.

- This method benefits from mild reaction conditions, green solvents, and avoids toxic fluorinated reagents.

- The biocatalytic approach yielded approximately 50 mg/L of product under optimized conditions.

- Analytical confirmation was performed by HPLC-MS and ^19F-NMR spectroscopy, confirming the structure and purity of the product.

Advantages of Biocatalytic Methods

| Aspect | Biocatalytic Method | Chemical Method |

|---|---|---|

| Reaction Conditions | Mild, aqueous, ambient temperature | Often harsh, organic solvents, elevated temperatures |

| Environmental Impact | Low, green solvents, minimal toxic waste | Potentially hazardous reagents and waste |

| Substrate Availability | Uses 2-fluoromalonic acid, which can be biosynthesized | Requires fluorinated chemical reagents |

| Product Yield | Moderate (50 mg/L in initial studies) | Variable, depends on reaction optimization |

| Selectivity and Purity | High regio- and stereoselectivity | May require extensive purification |

Summary of Key Research Findings

Analytical Characterization Techniques

- NMR Spectroscopy : ^19F-NMR is crucial for confirming the presence and position of fluorine atoms in the molecule.

- HPLC-MS : Used to monitor reaction progress and confirm molecular weight and purity.

- Column Chromatography : Employed for purification in chemical synthesis.

- Spin Distillation : Concentrates fermentation broth in biocatalytic methods before analysis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(oxolan-2-yl)propanoic acid.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: 3-(oxolan-2-yl)propanoic acid.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(oxolan-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

2-Methyl-3-(oxolan-2-yl)propanoic Acid

- Structure : Methyl group at C2, oxolane ring at C3.

- Molecular Formula : C₈H₁₄O₃; Molecular Weight : 158.2 g/mol .

- Properties : Liquid at room temperature; carboxylic acid functionality.

- Fluorine’s smaller atomic radius may reduce steric hindrance compared to the methyl group, enhancing binding affinity in biological systems.

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid ().

- Structure : Chlorinated phenyl ring at C3.

- Activities : Demonstrated antimicrobial effects against Escherichia coli and Staphylococcus aureus .

- Comparison :

- The oxolane ring in the target compound may improve solubility in polar solvents compared to hydrophobic phenyl groups.

- Fluorine’s electron-withdrawing effect could modulate reactivity differently than chlorine’s halogen bonding.

3-(Methylthio)propanoic Acid Esters

- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid ().

- Structure : Thioether group at C3, esterified carboxylic acid.

- Applications: Key aroma compounds in pineapples, contributing to fruity and sulfurous notes .

- Comparison :

- The target compound’s free carboxylic acid group increases polarity and acidity, making it less volatile than ester derivatives.

- The oxolane ring may confer rigidity, contrasting with the flexible methylthio group in aroma compounds.

Orantinib (3-(2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic Acid)

3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid

- Structure : Fluorophenyl and oxoisoindolinyl groups at C3.

- Molecular Weight : 299.30 g/mol .

- Both compounds feature fluorine, but its position on the phenyl ring (C3) vs. the propanoic backbone (C2) may lead to divergent biological activities.

Data Table: Structural and Functional Comparison

*Estimated based on structural analogy.

Key Research Findings and Implications

- Structural Influence on Bioactivity : Fluorine and oxolane substituents may optimize the compound’s interaction with enzymatic targets, as seen in Orantinib’s kinase inhibition .

- Acidity and Solubility : The fluorine atom likely lowers the pKa of the carboxylic acid group compared to methyl or hydrogen analogs, enhancing solubility in physiological conditions .

- Potential Applications: Based on analogs, the compound could serve as a pharmaceutical intermediate (e.g., enzyme inhibitors) or a metabolite in biochemical pathways .

Q & A

Q. What in vitro models best evaluate the compound’s metabolic stability?

- Methodological Answer : Use hepatocyte microsomes (human or rat) with NADPH cofactor. LC-MS/MS quantifies the parent compound and metabolites (e.g., defluorinated or hydroxylated products). Half-life (t₁/₂) in human microsomes is ~45 min, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.